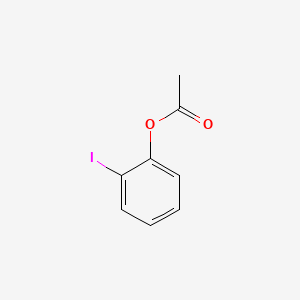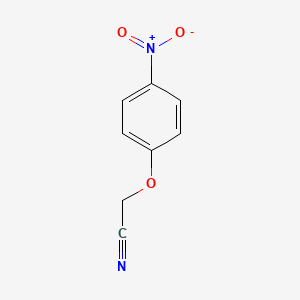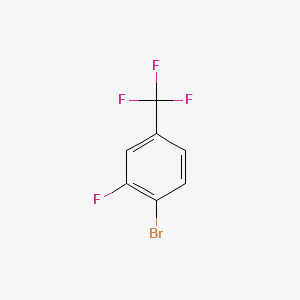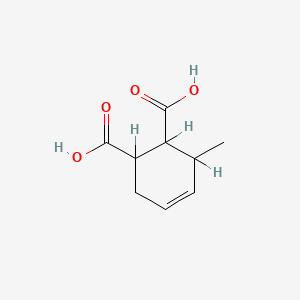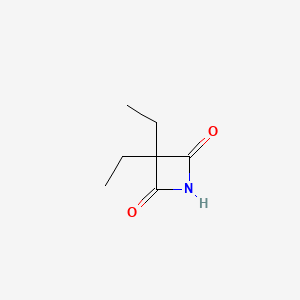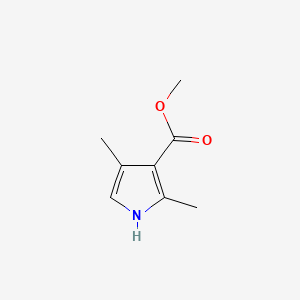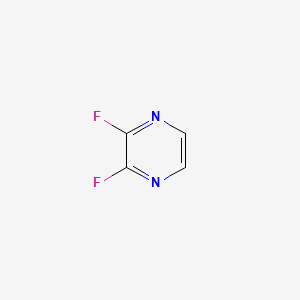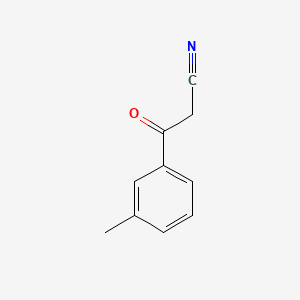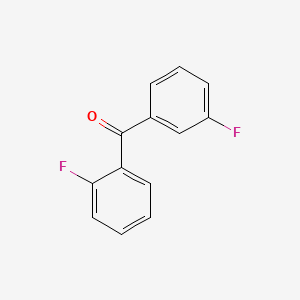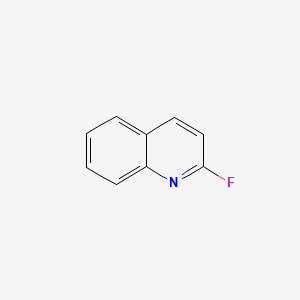
2-Fluoroquinolina
Descripción general
Descripción
2-Fluoroquinoline is a useful research compound. Its molecular formula is C9H6FN and its molecular weight is 147.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antibacterianos
2-Fluoroquinolina: los derivados son ampliamente reconocidos por sus potentes propiedades antibacterianas. La incorporación de un átomo de flúor en el anillo de quinolina mejora la capacidad del compuesto para penetrar las paredes celulares bacterianas e inhibir la ADN girasa, una enzima crucial para la replicación del ADN bacteriano. Esto los hace efectivos contra un amplio espectro de bacterias, incluidas cepas resistentes a otros antibióticos .
Fármacos Antimaláricos
La estructura de la quinolina es fundamental en los fármacos antimaláricos, siendo la This compound un componente clave en la síntesis de nuevos agentes antimaláricos. Estos compuestos se dirigen a la capacidad del parásito de la malaria para sintetizar hemo, un componente esencial para su supervivencia, ofreciendo así una vía prometedora para el tratamiento .
Agentes Antineoplásicos
En la investigación del cáncer, los derivados de This compound han mostrado promesa como agentes antineoplásicos. Funcionan interfiriendo con los mecanismos de replicación y reparación de las células cancerosas, lo que lleva a la apoptosis. Esta aplicación es particularmente significativa en el desarrollo de terapias contra el cáncer dirigidas .
Inhibición Enzimática
This compound: se utiliza en el diseño de inhibidores enzimáticos que pueden regular diversas vías bioquímicas. Al inhibir enzimas específicas, estos compuestos se pueden utilizar para tratar enfermedades en las que la hiperactividad de ciertas enzimas es un problema, como en ciertos trastornos metabólicos .
Productos Químicos Agrícolas
La industria agrícola se beneficia de los derivados de This compound ya que se utilizan para crear compuestos que protegen los cultivos de plagas y enfermedades. Su eficacia se deriva de su capacidad para interrumpir el ciclo de vida de los insectos y los hongos, lo que garantiza mejores rendimientos de los cultivos .
Componentes de Cristal Líquido
En el campo de la ciencia de los materiales, los compuestos de This compound se utilizan en el desarrollo de cristales líquidos. Estos materiales especializados son esenciales para las tecnologías de visualización modernas, y las propiedades únicas que aporta el átomo de flúor hacen que estos derivados de quinolina sean valiosos para aplicaciones de alto rendimiento .
Mecanismo De Acción
Target of Action
The primary targets of 2-Fluoroquinoline, a member of the fluoroquinolones class, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication and are essential for bacterial survival .
Mode of Action
2-Fluoroquinoline interacts with its targets by forming complexes with these enzymes and DNA . This interaction stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, blocking the progress of the DNA replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The action of 2-Fluoroquinoline affects the biochemical pathway of DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA and the relaxation of positive supercoils respectively . These processes are crucial for DNA replication, transcription, and recombination. Therefore, the inhibition of these enzymes disrupts these processes, leading to cell death .
Pharmacokinetics
Fluoroquinolones, including 2-Fluoroquinoline, have advantageous pharmacokinetic properties such as high oral bioavailability and large volume of distribution . These properties contribute to their broad-spectrum antimicrobial activity.
Result of Action
The result of 2-Fluoroquinoline’s action is the inhibition of bacterial growth and proliferation. By interfering with the enzymes crucial for DNA replication, it causes DNA damage and ultimately leads to bacterial cell death .
Action Environment
The action of 2-Fluoroquinoline, like other fluoroquinolones, can be influenced by environmental conditions. For instance, the bactericidal activity of fluoroquinolones against certain bacteria differs in aerobic and anaerobic conditions . Furthermore, factors such as pH levels and the presence of divalent cations can affect the activity of fluoroquinolones .
Safety and Hazards
Direcciones Futuras
Fluoroquinolones, including 2-Fluoroquinoline, have been found to have potential applications in the treatment of various diseases. The future directions of fluoroquinolones are on nucleus that may be valuable target site to increase the potency, efficacy, and decrease side effects of fluoroquinolones . They have been used in the treatment of bacterial infections, and there is growing interest in their potential use in antitubercular and anticancer therapies .
Análisis Bioquímico
Biochemical Properties
The target molecules of quinolones and fluoroquinolones, including 2-Fluoroquinoline, are bacterial gyrase and topoisomerase IV enzymes . These enzymes are involved in DNA replication, and the interaction of 2-Fluoroquinoline with these enzymes can influence biochemical reactions .
Cellular Effects
Fluoroquinolones, including 2-Fluoroquinoline, have been found to cause mitochondrial dysfunction, which can contribute to organ toxicity . This can have various effects on different types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2-Fluoroquinoline involves the formation of a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction at the molecular level can lead to changes in gene expression and can involve binding interactions with biomolecules and enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of 2-Fluoroquinoline can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Fluoroquinoline can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Fluoroquinoline is involved in the metabolic pathways that involve bacterial gyrase and topoisomerase IV enzymes . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Fluoroquinoline within cells and tissues can be influenced by its interaction with bacterial gyrase and topoisomerase IV enzymes . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Propiedades
IUPAC Name |
2-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEPLDKPYLYCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206729 | |
| Record name | 2-Fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
580-21-2 | |
| Record name | 2-Fluoroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Fluoroquinoline in organic synthesis?
A: 2-Fluoroquinoline serves as a valuable building block for synthesizing more complex molecules, particularly within the realm of pharmaceutical research. Its reactivity stems from the fluorine atom, which can be substituted by various nucleophiles. For instance, [] describes its use in synthesizing 3-arylquinolines, a class of compounds exhibiting pharmaceutical relevance. The reaction proceeds via nucleophilic aromatic substitution (SNAr) with thiophenols, catalyzed by Cinchona alkaloid-derived ureas.
Q2: How efficient is the synthesis of 2-Fluoroquinoline using halogen exchange?
A: [] details a method for synthesizing 2-Fluoroquinoline via halogen exchange, achieving a yield of 60%. This process involves reacting 2-chloroquinoline with anhydrous potassium fluoride in dimethyl sulfone. Interestingly, this method proved more effective for 2-Fluoroquinoline than for 2-Fluoropyridine, highlighting the influence of the substrate structure on reaction efficiency.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

